2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide
Overview
Description
The compound “2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide” contains several functional groups. It has a chloromethyl group (-CH2Cl), an oxadiazole ring (a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms), and an N-methylacetamide group (an amide functional group with a methyl group attached to the nitrogen atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxadiazole ring, possibly through cyclization of a precursor containing the appropriate functional groups . The chloromethyl and N-methylacetamide groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, with the chloromethyl and N-methylacetamide groups attached at the 2 and 3 positions, respectively .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The chloromethyl group could participate in substitution reactions, while the amide group could be involved in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the chloromethyl group could make it reactive, while the amide group could allow for hydrogen bonding .Scientific Research Applications
Therapeutic Potential of Oxadiazole Derivatives
Oxadiazole derivatives, including structures similar to 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide, have been extensively studied for their therapeutic applications across a range of diseases. The 1,3,4-oxadiazole ring, in particular, has been identified as a crucial component in the development of compounds with significant bioactivity. These derivatives exhibit an array of bioactivities due to their ability to effectively bind with various enzymes and receptors in biological systems through multiple weak interactions. Their structural feature enables them to be versatile scaffolds in the design of new medicinal agents targeting anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal areas (Verma et al., 2019).
Recent advances in the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have further highlighted their favorable physical, chemical, and pharmacokinetic properties. These properties significantly enhance their pharmacological activity, leading to a notable increase in interest from the scientific community. The derivatives of oxadiazoles are known for exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antituberculous, antifungal, anti-diabetic, and anticancer effects. This broad spectrum of activity underscores the potential of oxadiazole derivatives as key components in the development of new pharmacological agents (Wang et al., 2022).
The versatility of the oxadiazole ring extends beyond therapeutic applications, with potential uses in material science, polymer chemistry, and as scaffolds for the development of antiparasitic agents. The structural diversity and ease of modification make oxadiazole derivatives promising candidates for further research and development in various fields of science and medicine (Pitasse-Santos et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-8-5(11)2-4-9-6(3-7)12-10-4/h2-3H2,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJBFWRJDXFXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NOC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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